![molecular formula C12H14N2O3 B12533599 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- CAS No. 141945-70-2](/img/structure/B12533599.png)
4-Piperidinone, 1-[(4-nitrophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinone, 1-[(4-nitrophenyl)methyl]- is an organic compound characterized by a piperidinone ring substituted with a nitrophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- typically involves the reaction of 4-piperidone with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.
化学反応の分析
Types of Reactions
4-Piperidinone, 1-[(4-nitrophenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The nitrophenylmethyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Reduction of the nitro group: 4-Piperidinone, 1-[(4-aminophenyl)methyl]-
Reduction of the carbonyl group: 4-Hydroxypiperidine, 1-[(4-nitrophenyl)methyl]-
科学的研究の応用
4-Piperidinone, 1-[(4-nitrophenyl)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-Piperidinone, 1-methyl-
- N-Methyl-4-piperidinone
- 1-Methyl-4-piperidione
Uniqueness
4-Piperidinone, 1-[(4-nitrophenyl)methyl]- is unique due to the presence of the nitrophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential biological activity compared to similar compounds without the nitrophenyl group.
特性
CAS番号 |
141945-70-2 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC名 |
1-[(4-nitrophenyl)methyl]piperidin-4-one |
InChI |
InChI=1S/C12H14N2O3/c15-12-5-7-13(8-6-12)9-10-1-3-11(4-2-10)14(16)17/h1-4H,5-9H2 |
InChIキー |
WRDZEMMZSOZFHB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


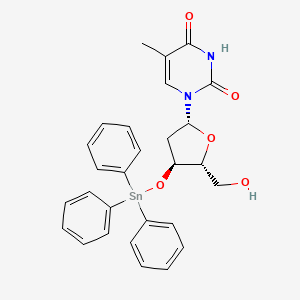
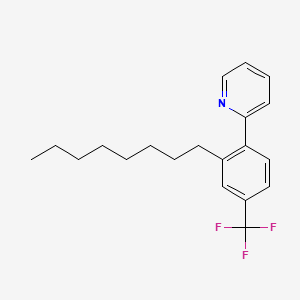
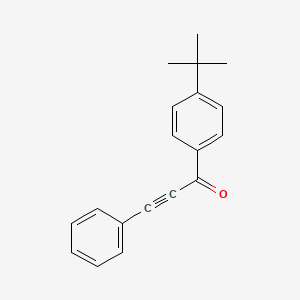


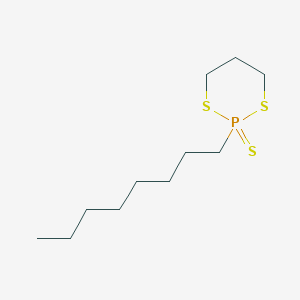
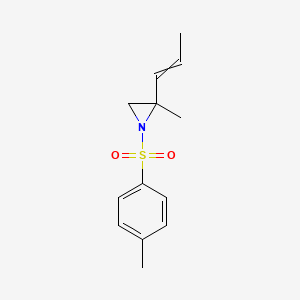

![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)
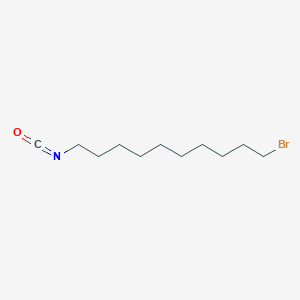


![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
